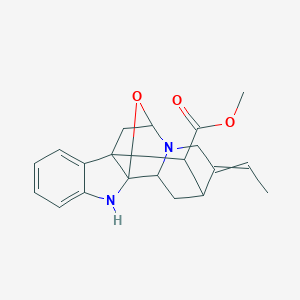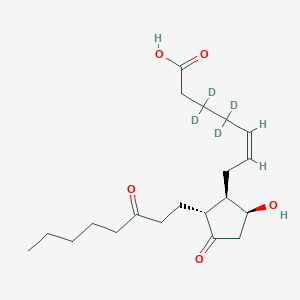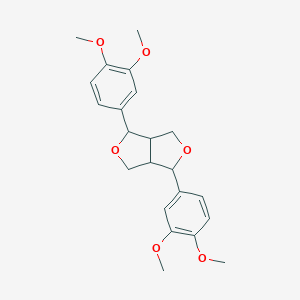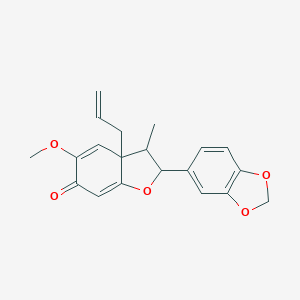
Gelsevirine
Overview
Description
Gelsevirine is a major alkaloid found in Gelsemium elegans . It has been used by the Gelsemium group since at least 2014 . It has potent anxiolytic effects and anti-proliferation activity .
Synthesis Analysis
Gelsevirine is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis . It potently inhibits interferon and inflammatory cytokine induction in macrophages exposed to STING agonists .Chemical Reactions Analysis
Gelsevirine inhibits STING signaling by competitively binding to the CDN-binding pocket to lock STING in an inactive open conformation, while also promoting K48-linked STING ubiquitination and degradation .Scientific Research Applications
1. Inhibitor of STING-related Inflammation in Sepsis Gelsevirine has been identified as a novel STING-specific inhibitor that mitigates STING-related inflammation in sepsis . It potently inhibits interferon and inflammatory cytokine induction in macrophages exposed to STING agonists . This inhibition of STING signaling could be applied in the treatment of sepsis .
Treatment of Ischemic Stroke
Gelsevirine has shown potential in the treatment of ischemic stroke . It regulates microglia-related neuroinflammation, which contributes to its protective effect on ischemic stroke . The administration of Gelsevirine significantly improved infarct volume, Bederson score, neurobiological function, apoptosis of neurons, and inflammation state in vivo .
Regulation of Microglia-related Neuroinflammation
Gelsevirine has been found to downregulate the over-activity of microglia, such as the generation of inflammatory factors, dysfunction of mitochondria, production of ROS and so on . This regulation of microglia-related neuroinflammation contributes to its protective effect on ischemic stroke .
Inhibition of JAK2-STAT3 Signaling Pathway
Gelsevirine has been found to downregulate the JAK2-STAT3 signaling pathway, which contributes to its anti-inflammatory effect on microglia in stroke . The binding of Gelsevirine on JAK2 inhibits the activity of JAK2, which in turn downregulates the phosphorylation of STAT3 .
Potential Treatment for Sepsis
Sepsis is a life-threatening condition characterized by uncontrolled inflammatory responses and multiple organ failures caused by infection . Gelsevirine has been found to inhibit STING signaling by competitively binding to the CDN-binding pocket to lock STING in an inactive open conformation, while also promoting K48-linked STING ubiquitination and degradation . This could potentially be applied in the treatment of sepsis .
Potential Treatment for Neurological Morbidity
Stroke, especially ischemic stroke, is an important cause of neurological morbidity and mortality worldwide . Gelsevirine has shown potential in the treatment of ischemic stroke by decreasing neuroinflammation .
Mechanism of Action
Gelsevirine, also known as (1R,5S,6S,7S,8S)-2-ethenyl-1’-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3’-indole]-2’-one, is a major alkaloid found in Gelsemium elegans . It has been studied for its potent anxiolytic effects and anti-proliferative activity .
Target of Action
The primary target of Gelsevirine is the Stimulator of Interferon Genes (STING) . STING is a central protein in the production of interferon and pro-inflammatory cytokines in response to microbial DNA or self-DNA in the cytosol .
Mode of Action
Gelsevirine acts as an agonist of the glycine receptor in the brain . It also acts as a STING-specific inhibitor . Gelsevirine bonds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING . This binding inhibits STING dimerization and subsequent activation .
Biochemical Pathways
Gelsevirine affects the STING-NF-kB signaling pathway . It inhibits the activation of this pathway by promoting K48-linked STING ubiquitination and degradation . This process is likely facilitated through the upregulation and recruitment of TRIM21 .
Result of Action
Gelsevirine has potent anxiolytic effects and anti-proliferative activity . It inhibits interferon and inflammatory cytokine induction in macrophages exposed to STING agonists . In addition, it has been shown to extend the survival period and mitigate acute organ damage in mice exposed to cecal ligation and puncture (CLP)-induced sepsis .
Future Directions
properties
IUPAC Name |
(1R,5S,6S,7S,8S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16+,17-,18+,20?,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSCMFCWHWCCEH-LGUFPRDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2([C@@H]3C[C@H]4[C@]5([C@H]2[C@H]1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959834 | |
| Record name | Gelsevirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gelsemine, 1-methoxy- | |
CAS RN |
38990-03-3 | |
| Record name | Gelsevirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038990033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gelsevirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)


![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)

